Desmopressin Acetate Trihydrate is a synthetic analog of the natural peptide hormone arginine vasopressin (AVP). [, ] It is classified as a synthetic peptide hormone with potent antidiuretic and hemostatic properties. [, ] Its primary role in scientific research stems from its ability to mimic the effects of AVP, particularly in relation to water reabsorption in the kidneys and the release of von Willebrand factor (vWF) from endothelial cells. [, ] This has led to its investigation in various physiological and pathological conditions, including diabetes insipidus, bleeding disorders, and renal function studies.
Desmopressin acetate is classified as a peptide drug and is derived from the natural antidiuretic hormone. It is chemically defined by the empirical formula and has a molecular weight of approximately 1183.34 g/mol. The compound is available in various formulations, including injections and tablets, with the trihydrate form being particularly noted for its stability and solubility in aqueous solutions .
The synthesis of desmopressin acetate involves several steps, which can vary based on the specific method employed. A notable method includes the use of solid-phase peptide synthesis techniques. The process typically involves:
The molecular structure of desmopressin acetate trihydrate features a cyclic structure formed by disulfide bonds between cysteine residues. The compound's structure can be represented as follows:
The presence of specific functional groups, such as amines and carboxylic acids, contributes to its pharmacological properties .
Desmopressin acetate undergoes various chemical reactions that are crucial for its function:
Desmopressin acetate primarily functions by mimicking arginine vasopressin's action on renal tissues:
Desmopressin acetate has several clinical applications:
This compound exemplifies a critical therapeutic agent with significant implications for patient management in various medical conditions related to fluid balance and hemostasis.
Molecular Formula: C₄₈H₇₄N₁₄O₁₇S₂, representing the acetate trihydrate form [1] [6] [8]. The free base (desmopressin) has the formula C₄₆H₆₄N₁₂O₁₃S₂ (MW 1069.21 g/mol), but the pharmacopeial standard includes acetate counterions and hydration [4] [7].
Molecular Weight: 1183.31 g/mol, calculated as follows [4] [6] [8]:
Table 1: Atomic Composition Breakdown
Component | Formula | Contribution to MW |
---|---|---|
Desmopressin | C₄₆H₆₄N₁₂O₁₃S₂ | 1069.21 g/mol |
Acetate ion | C₂H₃O₂⁻ | 59.04 g/mol |
Trihydrate | 3H₂O | 54.03 g/mol |
Cumulative | C₄₈H₇₄N₁₄O₁₇S₂ | 1183.31 g/mol |
Desmopressin retains the cyclic hexapeptide core of vasopressin, closed by a disulfide bridge between Cys¹ and Cys⁶ [5] [8]. Key stereochemical modifications include:
The peptide backbone adopts a conformation that optimizes V2 receptor binding. The disulfide bond constrains the ring structure, while the D-Arg⁸ side chain orientation minimizes interactions with V1 receptors [5] [8].
Table 2: Critical Stereochemical Features
Residue Position | Amino Acid | Stereochemistry | Functional Impact |
---|---|---|---|
1 | 3-Mercaptopropionic acid | - | Replaces Cys, prevents degradation |
2 | Tyr | L | Stabilizes receptor H-bonding |
3 | Phe | L | Hydrophobic core interaction |
8 | Arg | D | Enhances V2 selectivity |
The trihydrate form (three water molecules per peptide molecule) is the FDA-approved crystalline state [6] [7]. Hydration stabilizes the crystal lattice and influences:
Table 3: Stability Under Stress Conditions
Condition | Degradation Pathway | Key Degradants |
---|---|---|
0.1 N HCl, 60°C, 6h | Peptide bond hydrolysis (Gln⁴-Asn⁵, Asn⁵-Cys⁶) | Linear peptide fragments |
Alkaline pH | Disulfide scrambling | Cystine derivatives |
Heat (>60°C) | Aggregation & oxidation | Dimers, tyrosine quinones |
Stability is optimized by storage at -20°C in anhydrous solvents [3] [8].
Desmopressin’s structure-activity relationship (SAR) optimizes vasopressin’s limitations:
Vasopressin: Equiactive at V1a (vasoconstriction), V1b (ACTH release), and V2 (antidiuresis) receptors [2] [5].
Metabolic Stability:
Table 4: Structural and Pharmacological Comparison with Vasopressin
Property | Desmopressin Acetate Trihydrate | Arginine Vasopressin |
---|---|---|
Primary Sequence | dMPY⁺FQNCPRG⁺ | CYFQNCPRG |
Modifications | 1-Deamino, 8-D-Arg | None |
V2 Receptor Affinity | High (Ki = 0.3 nM) | Moderate (Ki = 1.2 nM) |
V1a Receptor Activity | Negligible | High |
Elimination Half-Life | 1.5–4 hours | 6–20 minutes |
Key Clinical Uses | Diabetes insipidus, nocturnal enuresis | Vasodilatory shock, GI bleeding |
*dMPY: 3-mercaptopropionyl-Tyr; ⁺D-Arg
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FTIR):
Mass Spectrometry:
Multi-Technique Validation:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0